Cas no 343604-07-9 (3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde)

3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl-derived aromatic aldehyde featuring methyl substituents at the 3' and 4' positions of the phenyl ring. This compound is valued for its structural versatility in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the aldehyde group allows for further functionalization through condensation, reduction, or nucleophilic addition reactions, while the dimethyl substitution enhances steric and electronic properties, influencing reactivity and selectivity. Its well-defined molecular structure ensures consistency in synthetic applications, making it a reliable building block for complex organic frameworks. Suitable for use under controlled conditions, it requires proper handling due to its aldehyde functionality.
3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde structure
343604-07-9 structure
Product Name:3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
CAS No:343604-07-9
MF:C15H14O
MW:210.271064281464
MDL:MFCD04117433
CID:315433
PubChem ID:2758543
Update Time:2025-05-22

3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-carboxaldehyde,3',4'-dimethyl-
    • 3-(3,4-dimethylphenyl)benzaldehyde
    • 3',4'-Dimethyl-biphenyl-3-carbaldehyde
    • 3',4'-Dimethylbiphenyl-3-carbaldehyde
    • 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
    • A1-00755
    • 3',4'-dimethylbiphenyl-3-carboxaldehyde
    • 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
    • FT-0644467
    • A822190
    • SCHEMBL5734465
    • MFCD04117433
    • 343604-07-9
    • DTXSID70374381
    • DB-021941
    • MDL: MFCD04117433
    • Inchi: 1S/C15H14O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3
    • InChI Key: XBVSMPXCQQMBOG-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CC(=C1)C1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 210.10400
  • Monoisotopic Mass: 210.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.78290

3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:343604-07-9)3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
Order Number:A822190
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):502.0
Email:sales@amadischem.com

3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde Related Literature

Additional information on 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

3',4'-Dimethyl-[1,1'-Biphenyl]-3-Carbaldehyde: A Comprehensive Overview

The compound 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, identified by the CAS number NO343604-07-9, is a significant organic molecule with a unique structure and diverse applications. This compound belongs to the class of aromatic aldehydes, characterized by its biphenyl system with methyl substituents and an aldehyde functional group. Its structure consists of two benzene rings connected by a single bond (biphenyl), with methyl groups attached at the 3' and 4' positions of the second ring and an aldehyde group at the 3-position of the first ring. This arrangement imparts distinctive chemical properties, making it valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.

Recent studies have highlighted the potential of 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of anticancer agents. The biphenyl system is known for its ability to interact with biological targets such as protein kinases and receptors, making it a promising candidate for therapeutic interventions. For instance, a study published in 2022 demonstrated that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

In addition to its pharmacological applications, 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde has also found use in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as in the development of semiconducting materials and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, facilitating its integration into cutting-edge materials research.

The synthesis of 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by oxidation to introduce the aldehyde group. Researchers have optimized these methods to achieve high yields and purity levels, ensuring scalability for industrial applications. Moreover, green chemistry principles have been incorporated into these synthetic routes to minimize environmental impact and enhance sustainability.

The chemical reactivity of 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is another area of active research. Its aldehyde group renders it susceptible to nucleophilic addition reactions, which are exploited in various organic transformations. For example, condensation reactions with amines or ketones can yield complex molecules with tailored functionalities. Recent studies have also explored its participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of biaryl structures with enhanced complexity and diversity.

In terms of physical properties, 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde exhibits a melting point of approximately 85°C and a boiling point around 250°C under standard conditions. Its solubility in common solvents like dichloromethane and ethanol makes it amenable to various laboratory techniques such as chromatography and spectroscopy. These properties are crucial for its characterization and application in different research domains.

The demand for compounds like 3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde continues to grow due to their versatility and potential across multiple industries. As research progresses, new insights into their biological activity and material properties are expected to emerge, further expanding their utility. The integration of advanced analytical techniques and computational modeling will undoubtedly play a pivotal role in unlocking the full potential of this compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:343604-07-9)3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
A822190
Purity:99%
Quantity:1g
Price ($):502.0
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